1-(Oxan-2-yl)propan-1-one
Description
1-(Oxan-2-yl)propan-1-one is a ketone derivative characterized by a propan-1-one moiety attached to an oxane (tetrahydropyran) ring at the 2-position. This structure combines the reactivity of a ketone with the steric and electronic effects of the oxane ring, a six-membered cyclic ether. For instance, oxane-containing compounds are often utilized in medicinal chemistry for their stability and ability to modulate pharmacokinetics .
Properties
IUPAC Name |
1-(oxan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7(9)8-5-3-4-6-10-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRLMPFVFAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491390 | |
| Record name | 1-(Oxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62737-49-9 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62737-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with propanone in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxan-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)propan-1-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or modulating receptor activity. The exact pathways depend on the context of its application, such as its role in metabolic studies or therapeutic research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(Oxan-2-yl)propan-1-one, highlighting substituent variations, applications, and biological activities:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., halogens in aryl propanones) enhance electrophilicity, facilitating nucleophilic additions or coupling reactions . Electron-donating groups (e.g., oxane ether, morpholine) increase solubility and stability, making these compounds suitable for pharmaceutical intermediates .
Biological Activity: Aryl propanones with hydroxyl groups (e.g., 2,6-dihydroxyphenyl) show antifungal activity, likely due to hydrogen bonding with microbial enzymes . Piperidine- and morpholine-linked propanones are common in enzyme inhibitors (e.g., ALDH) or CNS-targeting drugs .
Synthetic Utility: Halogenated aryl propanones are pivotal in cross-coupling reactions (e.g., with N-hydroxyphthalimide) to form C–O bonds . Thiophene- and oxane-containing analogs are explored for material science and glycoside synthesis, respectively .
Biological Activity
1-(Oxan-2-yl)propan-1-one, also known as a cyclic ketone, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and a summary of research findings.
This compound is characterized by its unique structure, which includes a tetrahydropyran ring. This cyclic structure contributes to its stability and reactivity in biological systems. The molecular formula is , indicating the presence of oxygen in its structure, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate their activity, leading to several biological effects:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can influence cellular processes.
- Receptor Binding : The compound may bind to various receptors, affecting signaling pathways that regulate physiological functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacteria and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Candida albicans | 14 | 10 |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study by Zhao et al. (2023) found that this compound exhibited cytotoxic effects on human cancer cell lines, including hepatocellular carcinoma cells. The study reported:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for hepatocellular carcinoma was found to be approximately 25 µM, indicating significant potency.
This suggests that the compound may serve as a lead for developing new anticancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The results indicated a strong correlation between the compound's concentration and its antimicrobial activity, supporting its potential use in clinical settings for treating infections.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis (programmed cell death). Flow cytometry analyses showed significant changes in cell cycle distribution, with an increase in cells undergoing apoptosis after treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
